Cholanthrene

Beschreibung

Historical Perspectives on Cholanthrene Discovery and Synthesis

The history of this compound is intrinsically linked to early 20th-century investigations into the chemical causes of cancer. Its synthesis marked a pivotal moment, providing researchers with a powerful tool to explore the molecular underpinnings of carcinogenesis.

The first synthesis of this compound was reported in 1935 by J. W. Cook, G. A. D. Haslewood, and A. M. Robinson. capes.gov.brrsc.org Their work followed the crucial discovery that the potent carcinogen methylthis compound could be derived from the chemical degradation of bile acids. capes.gov.br In 1934, Cook and Haslewood demonstrated that the chemical structure of deoxycholic acid could be modified to form a 1:2-benzanthracene ring system, a core component of this compound. capes.gov.br This finding was highly significant as it suggested a potential link between endogenous substances and cancer-causing agents. taylorandfrancis.com

Contemporaneously, Louis F. Fieser and Melvin S. Newman at Harvard University also achieved the synthesis of methylthis compound from cholic acid, the primary bile acid in humans. capes.gov.brnasonline.orgosu.edu These early synthetic routes, while groundbreaking, often faced challenges of low yields and impurities. The initial approaches typically involved the cyclization of aromatic precursors to construct the complex pentacyclic framework. The significance of these syntheses was immense; they provided pure substances for biological testing, confirming the powerful carcinogenic nature of this compound and its derivatives and fueling research into the relationship between chemical structure and carcinogenic activity. nasonline.orgscispace.com

Following the initial breakthroughs, efforts were made to refine the synthetic pathways to improve efficiency and yield. In 1935, Cook and Haslewood published what they described as a "convenient synthesis of this compound," indicating rapid progress in the field. rsc.org Fieser and his colleagues, including Arnold M. Seligman, also worked on improving the synthetic preparation of methylthis compound. nasonline.org Later methods continued to build upon these foundations. For instance, the synthesis of 6-methylthis compound (B1211514) was achieved via a Friedel-Crafts alkylation on a pre-existing this compound backbone. Over the decades, synthetic strategies have evolved, but the fundamental work of the 1930s laid the essential groundwork for the availability of this compound for research. nasonline.orgwikipedia.org

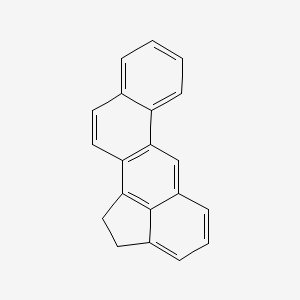

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are characterized by fused aromatic rings. hmdb.ca Its structure is formally derived from benz[a]anthracene. wikipedia.org

The most debated and historically significant structural relationship is with sterols and bile acids. capes.gov.br J. W. Cook first highlighted that the molecular framework of substances like deoxycholic acid and cholic acid contains a side-chain positioned in such a way that a new six-membered ring could be formed, yielding the 1:2-benzanthracene system. capes.gov.br This structural potential to be converted into a carcinogenic hydrocarbon spurred considerable research into whether similar transformations could occur within the body. taylorandfrancis.com While the two-dimensional representations show a clear structural link, it is important to note that the three-dimensional spatial arrangements of the flexible, non-aromatic bile acids are quite different from the flat, rigid structure of this compound. wur.nl

This compound is also structurally related to other carcinogenic PAHs, such as benzo[a]pyrene (B130552). wikipedia.org This relationship is not just structural but also mechanistic, as these compounds are often metabolized via similar enzymatic pathways to exert their carcinogenic effects. wikipedia.org Its derivatives, such as 3-methylthis compound (B14862), differ only by the addition of a methyl group, a small change that can significantly enhance carcinogenic potency.

Overview of this compound's Role in Chemical Carcinogenesis Research

This compound and its methylated derivative, 3-methylthis compound, are among the most potent chemical carcinogens known and have been used extensively as model compounds in cancer research for decades. taylorandfrancis.comwikipedia.org Their ability to reliably induce tumors in laboratory animals has made them invaluable tools for studying the mechanisms of cancer initiation and development. ontosight.ai

The primary mechanism of this compound's carcinogenicity involves its metabolic activation. The parent compound is relatively inert, but once in the body, it is processed by enzymes, primarily cytochrome P450, into highly reactive intermediates. wikipedia.org This process includes the formation of epoxides and dihydrodiols, culminating in a bay-region dihydrodiol epoxide. nih.gov This ultimate carcinogenic metabolite is electrophilic and can form covalent bonds with cellular macromolecules, most critically with DNA. ontosight.ai The resulting DNA adducts can disrupt the normal replication and transcription processes, leading to mutations in crucial genes that control cell growth, such as oncogenes. taylorandfrancis.comontosight.ai If these mutations are not repaired, they can lead to the uncontrolled cell proliferation that characterizes cancer. ontosight.ai

Research using this compound has spanned numerous areas of oncology. It has been employed to induce a variety of tumors in animal models, including sarcomas at the site of injection and carcinomas in various tissues. wikipedia.org These models have been instrumental in:

Investigating Tumor-Specific Antigens: Early studies showed that tumors induced by methylthis compound possessed unique antigens that could elicit an immune response in the host. capes.gov.brkyoto-u.ac.jp This led to the concept of tumor-specific transplantation immunity, where an animal could be immunized against its own tumor. kyoto-u.ac.jpoup.com

Understanding Genetic Susceptibility: Research has shown that genetic differences can influence an individual's or a species' ability to metabolize compounds like this compound, affecting their susceptibility to its carcinogenic effects. wikipedia.org

Evaluating Immunological Surveillance: Studies have explored how the host's immune status affects the incidence and growth of chemically-induced tumors. nih.gov Research in mice with altered immune systems has shown that while the immune system may not prevent the initial formation of tumors, it can significantly slow their subsequent growth. nih.gov

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dihydrobenzo[j]aceanthrylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-8,10,12H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFJBIQWENJTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073908 | |

| Record name | Benz[j]aceanthrylene, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly yellow solid; [Merck Index] | |

| Record name | Cholanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 3.5X10-3 mg/L at 25 °C, Insoluble in water, Soluble in benzene, xylene, toluene; slightly soluble in methanol. Insoluble in water, Soluble in ethanol, benzene, acetic acid, ligroin, toluene | |

| Record name | Cholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Cholanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Faintly yellow plates from benzene + ether, Pale yellow leaflets from benzene-alcohol, Pale yellow leaflets of pentacyclic hydrocarbons | |

CAS No. |

479-23-2 | |

| Record name | 1,2-Dihydrobenz[j]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz[j]aceanthrylene, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429L45KABE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170.4 °C | |

| Record name | Cholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Chemistry of Cholanthrene and Its Derivatives

Modern Approaches to Cholanthrene Synthesis

The synthesis of the pentacyclic aromatic hydrocarbon this compound has evolved significantly from early, often low-yield methods. Modern approaches offer more efficient and versatile routes to the core this compound structure.

One notable strategy involves the metal-catalyzed cycloisomerization of specifically designed precursors. For instance, a modular approach has been developed for angularly fused polycyclic aromatic hydrocarbons (PAHs), a class to which this compound belongs. This method utilizes palladium-catalyzed cross-coupling reactions to construct key intermediates, such as 1-(2-ethynylphenyl)naphthalenes. Subsequent cycloisomerization, often catalyzed by platinum chloride (PtCl₂), smoothly yields the fused aromatic system. nih.gov While initially demonstrated for benzo[c]phenanthrene (B127203) analogues, this modular strategy is adaptable for the synthesis of a variety of PAHs, including this compound, by selecting the appropriate starting materials like 2-bromobenzaldehyde (B122850) and acenaphthene-5-boronic acid. nih.gov

Another established, convenient synthesis involves a Diels-Alder reaction. For example, the synthesis of the related 6-methylthis compound (B1211514) starts from 1,2-benzanthracene, which undergoes a Diels-Alder reaction with maleic anhydride (B1165640) to generate a tetracyclic intermediate. This intermediate is then subjected to dehydrogenation, for example using palladium-on-carbon (Pd/C) at high temperatures, to form the this compound core structure.

Historically, the synthesis of this compound was a key development in understanding the carcinogenic properties of PAHs. Early methods often focused on the cyclization of aromatic precursors, which laid the groundwork for the more refined synthetic routes used today. rsc.org

| Method | Key Reaction Type | Catalyst/Reagents | Precursors |

| Metal-Catalyzed Cycloisomerization | Cross-coupling & Cycloisomerization | Palladium catalysts, PtCl₂ | o-naphthyl benzaldehydes, 1-(2-ethynylphenyl)naphthalenes |

| Diels-Alder Approach | Cycloaddition & Dehydrogenation | Pd/C | 1,2-benzanthracene, Maleic anhydride |

Synthesis of this compound Derivatives for Research Applications

The synthesis of specific this compound derivatives is essential for studying structure-activity relationships, metabolic activation, and mechanisms of toxicity.

Methylated cholanthrenes, such as 3-methylthis compound (B14862) and 6-methylthis compound, are of significant interest due to their varying carcinogenic potencies compared to the parent compound. acs.org Their synthesis allows for detailed investigation into how the position of a methyl group influences biological activity. nih.gov

The synthesis of 6-methylthis compound can be achieved by methylation of the pre-formed this compound core. Following the synthesis of the core structure, methylation at the 6-position is accomplished via electrophilic substitution using a methylating agent like methyl iodide (CH₃I) with sulfuric acid (H₂SO₄) as a catalyst. This reaction can sometimes lead to a mixture of products, including methylation at the 3-position, necessitating careful purification.

Alternatively, synthesis can be designed to incorporate the methyl group from the start. Syntheses of this compound, 6-methylthis compound, and other analogs have been described as important tools for studying the biological activity of these potent carcinogens. acs.org

Structural Variations and Significance:

This compound: The parent compound, lacking methyl groups.

3-Methylthis compound (3-MC): Features a methyl group in a non-bay region, which results in less efficient metabolic activation compared to 6-MC.

6-Methylthis compound (6-MC): Contains a methyl group in the bay region, a structural feature that enhances its carcinogenic activity. nih.gov

| Compound | Position of Methyl Group | Reagents for Methylation |

| 6-Methylthis compound | 6 (bay region) | Methyl iodide (CH₃I), Sulfuric acid (H₂SO₄) |

| 3-Methylthis compound | 3 (non-bay region) | (Synthesized via multi-step routes) |

This compound exerts its carcinogenic effects after metabolic activation to reactive intermediates. The key metabolites are dihydrodiols and diol epoxides. Synthesizing these compounds is critical for identifying the ultimate carcinogenic forms and understanding their interaction with biological macromolecules like DNA. nih.gov

The general pathway involves two main enzymatic steps in vivo:

Epoxidation: Cytochrome P450 enzymes oxidize the parent hydrocarbon to form an epoxide.

Hydrolysis: Epoxide hydrolase enzymes convert the epoxide to a trans-dihydrodiol. hyphadiscovery.com

This dihydrodiol can then undergo a second epoxidation to form a highly reactive diol epoxide, which is considered the ultimate carcinogen. nih.gov

Chemical synthesis mimics these steps or uses alternative routes to achieve the same products. A common laboratory approach for synthesizing dihydrodiols involves the reduction of ortho-quinones. For example, dimethoxy-substituted PAHs can be demethylated with boron tribromide (BBr₃) and then oxidized to o-quinones. Subsequent reduction of these quinones with sodium borohydride (B1222165) (NaBH₄) yields the corresponding dihydrodiols. nih.gov

The synthesis of diol epoxides can be achieved from the dihydrodiols. One method involves reacting the dihydrodiol with N-bromoacetamide to form a bromohydrin intermediate, which is then cyclized using a resin like Amberlite IRA 400 to yield a "series 1" diol epoxide. An alternative route uses an epoxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) to directly convert the dihydrodiol to an isomeric "series 2" diol epoxide. nih.gov The synthesis of the bay region anti-diol epoxide derivative of this compound has been specifically described as its putative ultimate carcinogenic metabolite. nih.gov

| Metabolite Type | Synthetic Precursor | Key Reagents/Method |

| trans-Dihydrodiol | o-Quinone | Sodium borohydride (NaBH₄) |

| Series 1 Diol Epoxide | Dihydrodiol | N-bromoacetamide, Amberlite IRA 400 |

| Series 2 Diol Epoxide | Dihydrodiol | m-Chloroperoxybenzoic acid (mCPBA) |

The biological activity of this compound metabolites is highly dependent on their stereochemistry. Therefore, stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial for producing specific isomers for research. cambridge.org

The synthesis of dihydrodiols and diol epoxides often results in specific stereoisomers. For example, syntheses of trans-dihydrodiol derivatives of this compound and its methylated analogs have been reported. nih.gov The subsequent conversion of these dihydrodiols to diol epoxides can also be stereoselective. The formation of the anti-diol epoxide of this compound, where the epoxide oxygen is on the opposite face of the ring from the hydroxyl groups, is of particular biological significance. nih.gov

Methodologies for stereoselective synthesis are diverse. They can involve using chiral catalysts, resolving racemic mixtures, or employing multi-step sequences that set specific stereocenters. For instance, the synthesis of diol epoxides from dihydrodiols via a bromohydrin intermediate is a diastereoselective process. nih.gov The relative stereochemistry of the final products is often confirmed using advanced spectroscopic techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov While broad methodologies like lipase-mediated resolution and solid-state photodimerization are used for stereoselective synthesis in organic chemistry, specific applications to the complex this compound system rely on carefully designed multi-step reaction sequences. mdpi.commdpi.com

Molecular Mechanisms of Cholanthrene S Biological Activity

Cholanthrene Metabolism and Bioactivation Pathways

This compound itself is relatively inert and requires metabolic activation to exert its biological effects. This process is a complex series of enzymatic reactions that convert the lipophilic parent compound into highly reactive, electrophilic metabolites.

The initial and rate-limiting step in the metabolic activation of this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases introduce an oxygen atom into the this compound molecule, typically forming an epoxide. Several CYP isoforms are involved in this process, with a notable specificity for certain enzymes.

Research has demonstrated that members of the CYP1 family, particularly CYP1A1, CYP1A2, and CYP1B1, play a crucial role in the bioactivation of 3-methylthis compound (B14862). nih.govnih.gov The expression of these enzymes can be induced by exposure to PAHs like 3-MC itself, leading to an enhanced metabolic activation. nih.gov This auto-induction mechanism can potentiate the toxic effects of the compound.

| Enzyme Family | Specific Isoform | Role in 3-Methylthis compound Metabolism |

| Cytochrome P450 1 (CYP1) | CYP1A1 | Key enzyme in the initial oxidation and formation of reactive epoxides. nih.gov |

| CYP1A2 | Contributes to the bioactivation, particularly in the liver. nih.gov | |

| CYP1B1 | Involved in the metabolic activation in various tissues, including extrahepatic sites. |

This table summarizes the key Cytochrome P450 enzymes involved in the biotransformation of 3-methylthis compound.

Following the initial epoxidation by CYP enzymes, the resulting arene oxide can undergo several metabolic fates. One critical pathway involves the enzymatic hydration of the epoxide by epoxide hydrolase to form a trans-dihydrodiol. nih.gov This dihydrodiol can then serve as a substrate for a second round of oxidation by CYP enzymes, leading to the formation of a highly reactive diol epoxide. nih.gov

These diol epoxides are considered the ultimate carcinogenic metabolites of many PAHs, including 3-methylthis compound. nih.govnih.gov Their high reactivity stems from the strained epoxide ring situated in a sterically hindered "bay region" or "fjord region" of the molecule. This structural feature makes them potent electrophiles that can readily attack nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov The formation of both syn- and anti-diol-epoxide stereoisomers has been reported, with the anti-diol-epoxide often being the more mutagenic form. nih.gov

While the liver is the primary site of xenobiotic metabolism due to its high concentration of CYP enzymes, the bioactivation of this compound is not confined to this organ. nih.gov Extrahepatic tissues, such as the lungs, skin, and bone marrow, also possess the enzymatic machinery necessary to metabolize PAHs. nih.govnih.govnih.govnih.gov

Studies have shown that lung and skin tissues can metabolize 3-methylthis compound to water-soluble derivatives and form DNA adducts, indicating local metabolic activation. nih.govnih.govnih.gov This is of particular significance as these tissues are often direct sites of exposure to environmental PAHs. The metabolic profile in extrahepatic tissues can differ from that in the liver, potentially leading to tissue-specific toxicities. nih.gov For instance, human bone marrow preparations have been shown to metabolize 3-methylthis compound into carcinogenic metabolites like 1-hydroxy-3-methylthis compound (B1201948) and 1-keto-3-methylthis compound. nih.gov

This compound-DNA Adduct Formation and Mutagenesis

The ultimate molecular event that initiates the mutagenic and carcinogenic cascade of this compound is the covalent binding of its reactive metabolites to DNA, forming DNA adducts.

The electrophilic diol epoxides of this compound readily react with the nucleophilic centers in DNA bases. nih.gov The primary targets for adduction are the exocyclic amino groups of guanine (B1146940) (N2 position) and adenine (B156593) (N6 position). nih.gov Reaction at the N7 position of guanine has also been observed, which can lead to depurination, creating an abasic site in the DNA. nih.gov

The formation of these bulky adducts distorts the regular structure of the DNA double helix. This distortion can interfere with critical cellular processes such as DNA replication and transcription. The presence of a large chemical moiety covalently attached to a DNA base can stall the replication machinery or cause the insertion of an incorrect base opposite the adducted site during DNA synthesis.

| DNA Base | Primary Site of Adduction by 3-MC Diol Epoxide |

| Guanine | N2 exocyclic amino group |

| N7 position | |

| Adenine | N6 exocyclic amino group |

| Cytosine | Minor adduction observed |

This table outlines the primary nucleophilic sites in DNA that are targeted by the reactive metabolites of 3-methylthis compound.

The formation of this compound-DNA adducts is a primary mechanism of genetic mutation induction. If these adducts are not removed by the cell's DNA repair machinery before replication, they can lead to permanent changes in the DNA sequence.

The presence of a bulky adduct can cause the DNA polymerase to misread the template strand. For example, an adducted guanine may no longer be recognized as guanine, leading to the insertion of an incorrect base, such as adenine, opposite it. This can result in a G→T transversion mutation after the subsequent round of replication. Similarly, adduction at adenine can lead to A→T transversions. The types of mutations induced are often characteristic of the specific chemical carcinogen and the adducts it forms. The mutagenic potential of the anti-diol-epoxide of 3-methylthis compound has been demonstrated in cellular assays, where it efficiently induces mutations at the hprt locus even at low, non-cytotoxic doses. nih.gov

This compound, a polycyclic aromatic hydrocarbon, exerts its biological effects by engaging with and modulating fundamental cellular machinery. Its interactions are complex, leading to a cascade of downstream events that alter gene expression and cellular behavior. The primary mechanisms involve direct activation of specific intracellular receptors and subsequent interference with critical signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Activation by this compound and its Metabolites

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the effects of this compound. nih.govnih.gov In its inactive state, AhR resides in the cytoplasm as part of a protein complex. researchgate.net Upon binding by ligands such as 3-methylthis compound (3-MC), a derivative of this compound, the receptor complex undergoes a conformational change. researchgate.net This activation leads to the translocation of the AhR into the nucleus. nih.govresearchgate.net

Once in the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govresearchgate.net This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) located in the promoter regions of target genes. nih.govresearchgate.net This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1. nih.gov These enzymes are involved in the metabolism of foreign compounds. Research in rat models has shown that the response to 3-MC and the induction of these enzymes can be altered by other physiological factors, as adrenalectomized rats exhibit decreased hepatic AhR protein and a blunted response to 3-MC exposure. nih.gov

Modulation of Cellular Processes by this compound

Beyond its canonical role as an AhR agonist, this compound modulates other significant cellular pathways. A key finding is the ability of 3-methylthis compound to directly activate Estrogen Receptor α (ERα), a critical mediator of estrogen signaling. scilit.comresearchgate.net This interaction appears to be independent of the AhR pathway. researchgate.netnih.gov Studies have demonstrated that 3-MC can induce estrogenic activity by promoting the association of ERα with estrogen-responsive elements on DNA, thereby stimulating the transcription of ER target genes. researchgate.netnih.gov This estrogenic activity can be either activated or repressed depending on the specific cellular context and the metabolic capacity of the cells to process the parent 3-MC compound into different metabolites. nih.gov

Immunomodulatory Effects of this compound in Experimental Systems

This compound significantly impacts the immune system, influencing both innate and adaptive immunity. Its effects can alter the body's ability to detect and eliminate transformed cells and can modulate the nature of the cellular immune response in various research models.

Cellular Immune Response Modulation in Research Models

This compound modulates specific components of the cellular immune response. The nature of the immune resistance to methylthis compound-induced tumors appears to be biphasic. An early, specific phase of resistance is mediated by the coordinated action of T-cells and macrophages. This is followed by a late, non-specific phase which, although dependent on T-cells for its induction, may involve a different effector mechanism, potentially including cells of the B-cell lineage.

Studies in mice have shown that 3-methylthis compound can differentially inhibit various facets of the immune response. It has been observed to reduce primary antibody production, which is a function of B-cells. The compound also affects T-lymphocyte activity, as evidenced by reduced blastogenesis in response to mitogens. These effects can vary significantly with the age of the animal model, indicating that susceptibility to this form of immunosuppression can change over a lifespan.

| Immune Component | Observed Effect of this compound | Experimental Model/Context | Source(s) |

| Overall Immune Resistance | Biphasic response: an early, specific phase and a late, non-specific phase. | Murine models of tumor immunity | |

| Early Phase Resistance | Mediated by an interaction between T-cells and macrophages. | In vitro analysis of immune spleen cells | |

| Late Phase Resistance | T-cell dependent for induction, but effector mechanism may involve B-cells. | In vitro analysis of immune spleen cells | |

| Humoral Immunity (B-cells) | Reduced primary antibody production. | C57Bl/6 mice | |

| Cell-mediated Immunity (T-cells) | Reduced blastogenesis in response to mitogens. | C57Bl/6 mice |

Structure Activity Relationships Sar of Cholanthrene and Its Analogs

Elucidating Structural Features Critical for Biological Activity

The biological activity of cholanthrene is intrinsically linked to its rigid, pentacyclic aromatic system. This planar structure facilitates intercalation into DNA, a crucial step in the initiation of cancer. The arrangement of the fused benzene (B151609) rings creates specific electronic properties that are pivotal for its metabolic activation into reactive intermediates.

A key structural feature dictating the carcinogenicity of many polycyclic aromatic hydrocarbons, including this compound, is the presence of a "bay region." nih.govresearchgate.net This is a sterically hindered concave region on the edge of the molecule. In this compound, the area between the 7 and 12b positions can be considered a bay-like region. The metabolic activation of this compound proceeds via oxidation to form dihydrodiol epoxides. The bay region theory posits that diol epoxides formed in the bay region are particularly carcinogenic because their ultimate reactive epoxide ring is sterically hindered, which slows down detoxification pathways and allows more time for the reactive intermediate to interact with and form covalent adducts with cellular macromolecules like DNA. researchgate.net These DNA adducts, if not properly repaired, can lead to mutations in critical genes and initiate the process of carcinogenesis. nih.gov

Impact of Methyl Substitution on this compound Carcinogenicity

The addition of a methyl group to the this compound scaffold can significantly modulate its carcinogenic potency, with the position of the substitution being a critical determinant. Research has shown that methylation can either enhance or diminish the carcinogenicity of the parent compound.

For instance, 3-methylthis compound (B14862) is a well-established and potent carcinogen. nih.gov The presence of the methyl group at the 3-position is thought to influence its electronic properties and metabolic activation pathways. Studies comparing the carcinogenicity of various oxygenated derivatives of 3-methylthis compound on mouse skin have provided insights into its activation mechanism. The relative carcinogenic potencies were found to be in the order of: 3-methylthis compound (MC) and 2-hydroxy-3-methylthis compound (B1205650) (MC-2-OH) as the strongest carcinogens, followed by 3-methylthis compound-2-one (B1201159) (MC-2-one) and 3-methylcholanthrylene (B1213059) (MCL) as weaker carcinogens. 1-hydroxy-3-methylthis compound (B1201948) (MC-1-OH) was the weakest carcinogen, and 3-methylthis compound-1-one (B1208625) (MC-1-one) was non-carcinogenic. nih.gov

These findings suggest that the metabolic pathway and the nature of the resulting reactive intermediates are highly dependent on the substitution pattern.

| Compound | Relative Carcinogenicity on Mouse Skin |

| 3-Methylthis compound (MC) | Strongest |

| 2-Hydroxy-3-methylthis compound (MC-2-OH) | Strongest |

| 3-Methylthis compound-2-one (MC-2-one) | Weaker |

| 3-Methylcholanthrylene (MCL) | Weaker |

| 1-Hydroxy-3-methylthis compound (MC-1-OH) | Weakest |

| 3-Methylthis compound-1-one (MC-1-one) | Non-carcinogenic |

Data sourced from a study on the carcinogenicity of 3-methylthis compound and its oxygenated derivatives. nih.gov

Stereochemical Influences on this compound's Molecular Interactions

Stereochemistry plays a crucial role in the biological activity of this compound, particularly in its metabolic activation and interaction with cellular targets. The enzymatic oxidation of the this compound ring system during metabolism can lead to the formation of chiral dihydrodiols and diol epoxides. The different stereoisomers (enantiomers and diastereomers) of these metabolites can exhibit markedly different biological activities.

The enzymes involved in the metabolic activation of PAHs, such as cytochrome P450s and epoxide hydrolase, are stereoselective. This means they preferentially produce or act on specific stereoisomers. Consequently, the metabolic activation of this compound can lead to a mixture of stereoisomeric diol epoxides, with some being significantly more carcinogenic than others.

The ultimate carcinogenic metabolites of many PAHs are the bay-region diol epoxides. The absolute configuration of the hydroxyl and epoxide groups in these metabolites is critical for their DNA binding affinity and mutagenicity. For example, in other PAHs, it has been shown that the (+)-anti-diol epoxide is often the most tumorigenic stereoisomer. This stereoisomer has a specific three-dimensional shape that allows it to align perfectly within the DNA helix, facilitating the formation of stable covalent adducts with DNA bases, primarily guanine (B1146940) and adenine (B156593). These stereochemical nuances in the structure of the diol epoxide metabolites directly influence their ability to cause genetic damage and initiate cancer.

Comparative Analysis of this compound SAR with Other Polycyclic Aromatic Hydrocarbons

The structure-activity relationships of this compound can be better understood by comparing them with those of other well-studied PAHs, such as benzo[a]pyrene (B130552) (BaP) and dibenzo[def,p]chrysene (DBC). While all are potent carcinogens, their relative potencies and the nuances of their SAR differ.

Dibenzo[def,p]chrysene (DBC) is considered one of the most potent carcinogenic PAHs. oregonstate.eduresearchgate.net Comparative studies on mouse skin have shown that DBC is significantly more potent than BaP. oregonstate.eduresearchgate.net This highlights that while the general principles of the bay region theory hold true, other structural features can dramatically influence carcinogenic potency. The presence of two bay regions in DBC may contribute to its exceptional activity.

A comparison of the carcinogenic potencies of these PAHs underscores the subtle yet critical role of molecular architecture in determining biological activity.

| Compound | Relative Carcinogenic Potency (Qualitative) | Key Structural Features |

| This compound | Potent | Pentacyclic system, bay-like region |

| Benzo[a]pyrene | Potent | Pentacyclic system, classic bay region |

| Dibenzo[def,p]chrysene | Extremely Potent | Hexacyclic system, two bay regions |

In Vitro and in Vivo Model Systems in Cholanthrene Research

Application of Animal Models in Cholanthrene Carcinogenesis Research

Comparative Carcinogenicity Across Species in Experimental Settings

Research into the comparative carcinogenicity of chemical compounds across different species is crucial for understanding species-specific susceptibility and extrapolating findings to human health. For the compound "this compound," direct experimental data detailing comparative carcinogenicity across various species is limited within the scope of the provided search results.

While the broader class of polycyclic aromatic hydrocarbons (PAHs), including related compounds such as methylthis compound and dibenzanthracenes, has been extensively investigated for their carcinogenic potential in diverse animal models, specific studies directly comparing the carcinogenicity of this compound itself across multiple species are not prominently featured in the retrieved information.

However, studies on closely related compounds offer insights into species-dependent responses. For instance, methylthis compound, a derivative of this compound, has demonstrated significant carcinogenic activity. In one reported experimental setting, 85% of rats injected with methylthis compound developed tumors . Furthermore, methylthis compound has been noted to be more potent than this compound in inducing lung tumors in mice, suggesting that this compound also possesses tumorigenic activity in mice, although specific incidence rates for this compound in mice are not detailed in this context .

Due to the absence of direct comparative experimental data on this compound's carcinogenicity across different species in the available search results, a detailed research finding or a comparative data table for this specific subsection cannot be generated. The existing information primarily focuses on the carcinogenicity of related compounds or provides general observations on species variability in response to PAHs, rather than specific comparative studies for this compound.

Analytical Methodologies for Cholanthrene Research

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are fundamental for separating complex mixtures and quantifying specific analytes like cholanthrene and its metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs, including this compound. Its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase makes it ideal for both qualitative and quantitative analysis of this compound and its metabolites in various matrices. Studies have utilized HPLC with UV-Vis detection, often at wavelengths like 254 nm, to identify and quantify this compound ulisboa.ptmdpi.com. Reversed-phase HPLC, employing C18 columns, is commonly used for separating PAHs due to their hydrophobic nature mdpi.comedpsciences.orgulpgc.eschemmea.sk. HPLC has been instrumental in separating metabolites of PAHs, allowing for their subsequent characterization edpsciences.orgepa.govscribd.com. For instance, HPLC coupled with fluorescence detection offers high sensitivity and selectivity for PAH analysis, including this compound edpsciences.orgulpgc.es.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely used for the identification and structural elucidation of volatile and semi-volatile organic compounds, including PAHs like this compound hmdb.canih.gov. GC/MS allows for the determination of molecular weight and fragmentation patterns, which are critical for confirming the identity and structure of this compound and its potential metabolites hmdb.canih.govresearchgate.net. This technique is often employed in conjunction with other methods to provide a comprehensive analytical profile. For example, GC/MS has been used to characterize metabolites formed during the degradation of PAHs researchgate.net.

Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is valuable for detecting conjugated aromatic systems, such as the polycyclic structure of this compound. It reveals characteristic absorption maxima that can aid in identification and quantification nih.govresearchgate.net. This compound exhibits absorption maxima at specific wavelengths, aiding in its detection .

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation. For this compound, IR spectroscopy can help confirm the presence of specific structural features, such as methyl substituents if present in derivatives .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a primary tool for definitive structural elucidation. It provides detailed information about the arrangement of atoms within the molecule, enabling the confirmation of this compound's structure and the identification of any modifications or metabolites nih.govnih.goviarc.freuropa.eumaybridge.com.

Mass Spectrometry (MS): As mentioned with GC/MS, mass spectrometry provides crucial data on molecular weight and fragmentation patterns, essential for identifying and characterizing this compound and its related compounds nih.govnih.goveuropa.eu.

Computational Approaches in this compound Research

Computational methods play an increasingly vital role in predicting chemical properties, understanding molecular interactions, and guiding experimental design in this compound research.

Molecular docking and dynamics simulations are used to predict how this compound might interact with biological targets, such as proteins or DNA. These techniques can help elucidate mechanisms of action, predict binding affinities, and identify potential sites of metabolic transformation windows.nettoxicology.orgcranfield.ac.ukdntb.gov.ua. By simulating the behavior of this compound at the molecular level, researchers can gain insights into its biological activity and potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish correlations between the chemical structure of a compound and its biological activity. For this compound, QSAR studies can help predict its carcinogenic potential or other biological effects based on its physicochemical properties and structural features uou.ac.inepa.govpsu.edu. These models are valuable for screening large numbers of compounds and prioritizing them for experimental testing.

Environmental and Ecological Considerations in Cholanthrene Research

Sources and Environmental Presence of Cholanthrene

This compound, like other PAHs, is not produced commercially but is formed as a byproduct of the incomplete combustion of organic materials. nm.gov Its presence in the environment is therefore linked to both natural and human activities.

The formation of PAHs is a complex process that can occur during the combustion of fossil fuels and biomass. mdpi.com While specific chemical pathways for the formation of this compound are not extensively detailed in readily available scientific literature, the general mechanisms of PAH formation are understood to involve the pyrolysis and pyrosynthesis of organic matter at high temperatures. These processes generate reactive molecular fragments that can combine and cyclize to form the stable aromatic ring structures characteristic of PAHs.

The primary anthropogenic sources of PAHs, and by extension this compound, are associated with industrial activities and combustion processes. These include emissions from coal-fired power plants, vehicle exhaust, and the production and use of asphalt (B605645) and coal tar. epa.govnalms.orgca.gov However, specific data quantifying this compound emissions from these sources are limited in the scientific literature, which tends to report on total PAHs or a select group of priority PAH compounds.

Environmental Fate and Transport of this compound in Ecosystems

Once released into the environment, the behavior of this compound is governed by its physicochemical properties, which influence its persistence, mobility, and distribution across different environmental compartments such as soil, water, and air. nih.gov A key process affecting its fate is sorption to soil and sediment particles.

Research has been conducted on the sorption of 3-methylthis compound (B14862), a derivative of this compound, to various soils and sediments. The extent of this sorption is described by the partition coefficient (Kₚ), which relates the concentration of the compound in the solid phase (soil or sediment) to its concentration in the aqueous phase. When normalized to the organic carbon content of the sorbent, this is expressed as the organic carbon-water (B12546825) partition coefficient (Kₒ꜀). nm.gov

The following interactive table presents experimental data on the sorption of 3-methylthis compound on a variety of soil and sediment types.

| Soil/Sediment Sample | % Organic Carbon | Log Kₚ | Log Kₒ꜀ |

|---|---|---|---|

| Mohawk River Sediment | 2.38 | 5.39 | 5.01 |

| Miller's Run Sediment | 2.31 | 5.34 | 4.98 |

| West Branch of the Susquehanna River Sediment | 1.55 | 5.16 | 4.97 |

| Watershed Soil (Walkersville, MD) | 1.44 | 5.09 | 4.95 |

| Chester River Sediment | 1.38 | 5.20 | 5.04 |

| Watershed Soil (Quantico, MD) | 1.02 | 4.98 | 4.97 |

| Ohio River Sediment | 0.89 | 4.86 | 4.92 |

| Missouri River Sediment | 0.84 | 4.92 | 5.00 |

| Mississippi River Sediment | 0.79 | 4.83 | 4.92 |

| Wabash River Sediment | 0.66 | 4.75 | 4.93 |

| Watershed Soil (Fayetteville, NY) | 0.54 | 4.68 | 4.95 |

| Patuxent River Sediment | 0.52 | 4.68 | 4.97 |

| Potomac River Sediment | 0.29 | 4.37 | 4.91 |

| Tidal Salt Marsh Sediment | 0.11 | 4.01 | 4.97 |

Data from Means et al. (1980). nm.gov

The high Kₒ꜀ values indicate a strong tendency for 3-methylthis compound to adsorb to the organic matter in soils and sediments, which reduces its mobility in the environment. nm.gov This strong sorption suggests that this compound is likely to be persistent in these environmental compartments. The processes of abiotic and biotic degradation of this compound in the environment have not been as extensively studied as for other PAHs. nih.govcarnegiescience.edu

Research on Ecological Impacts and Bioaccumulation in Experimental Systems

The potential for PAHs to cause adverse effects in fish, wildlife, and invertebrates is a significant area of environmental concern. epa.gov Higher molecular weight PAHs are noted for their carcinogenic, mutagenic, or teratogenic effects in a variety of organisms. epa.gov

Future Directions and Emerging Avenues in Cholanthrene Research

Advanced Studies on Epigenetic Modifications Induced by Cholanthrene

Emerging research is focusing on the intricate ways this compound influences epigenetic modifications, which are heritable alterations in gene expression not caused by changes in the underlying DNA sequence nih.gov. These modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression and cellular differentiation nih.gov. Studies are beginning to explore how this compound might interact with or induce changes in these epigenetic marks, potentially altering gene accessibility and chromatin structure nih.gov. For instance, research into methyl-cholanthrene-induced sarcomas has highlighted the link between such polycyclic aromatic hydrocarbons and epigenetic alterations scispace.com. Future studies aim to precisely map these induced epigenetic changes, understand the specific enzymes and pathways involved, and determine the long-term consequences of these modifications on cellular function and disease development nih.govcd-genomics.com.

Novel Therapeutic Strategies Derived from this compound Mechanism Insights

Insights into this compound's mechanism of action are paving the way for novel therapeutic strategies. By understanding how this compound interacts with biological systems at a molecular level, researchers can identify new targets and design more effective treatments nih.govpluto.im. For example, understanding how this compound affects specific cellular pathways could lead to the development of drugs that mimic or block its effects for therapeutic benefit. Research into related compounds like methyl-cholanthrene has shown their involvement in inducing sarcomas, suggesting a complex interaction with cellular processes that could be modulated scispace.com. Future research will focus on translating these mechanistic insights into tangible therapeutic applications, potentially in areas where its known or inferred biological activities can be harnessed for disease management frontiersin.orgnih.gov.

Development of Predictive Models for this compound Bioactivity

The field of computational chemistry and cheminformatics is increasingly important for predicting the bioactivity of chemical compounds numberanalytics.com. Future research directions include the development of sophisticated predictive models for this compound's bioactivity. These models, often employing quantitative structure-activity relationships (QSAR) and machine learning algorithms, aim to forecast how structural modifications might influence this compound's biological effects numberanalytics.compatheon.com. Such predictive tools are crucial for accelerating drug discovery and development by identifying promising candidates and optimizing their properties early in the process numberanalytics.comresearchgate.net. Challenges in this area include ensuring data quality, reliability, and model reproducibility, especially when dealing with complex biological systems numberanalytics.comircbc.ac.cn.

Interdisciplinary Research Integrating this compound Studies with Broader Chemical Biology

The complexity of this compound's biological roles necessitates an interdisciplinary approach, integrating its study with broader chemical biology iisertvm.ac.innih.govresearchgate.net. Future research will benefit from collaborations between chemists, biologists, computational scientists, and clinicians. This integration allows for a more holistic understanding of this compound's interactions within complex biological networks, from cellular pathways to organism-level effects iisertvm.ac.in. Such interdisciplinary efforts are vital for developing advanced molecular probes, identifying novel drug targets, and understanding this compound's impact in the context of systems biology and personalized medicine iisertvm.ac.in. This collaborative approach is essential for tackling complex biological questions and translating fundamental discoveries into practical applications researchgate.net.

Q & A

Q. What established protocols are used for synthesizing Cholanthrene derivatives, and how is structural identity validated?

- Methodological Answer : this compound derivatives, such as 3,6-dimethylthis compound (3,6-DMC), are synthesized via dehydrogenation of precursor compounds. For example, 6,12b-dihydro-3,6-dimethylthis compound (compound 10 ) is dehydrogenated with sulfur to yield 3,6-DMC in 71.5% efficiency . Structural validation involves:

- Oxidation assays : Conversion to quinone derivatives (e.g., 5-(6-methyl-1,2-benz[a]anthraquinoyl)acetic acid) to confirm aromatic frameworks .

- Spectroscopy : NMR and mass spectrometry (MS) for functional group and molecular weight confirmation.

- Table 1 : Key Synthesis Parameters

| Step | Reagent/Condition | Yield | Characterization Method |

|---|---|---|---|

| Formation of 10 | From compound 3 | 61% | Oxidation to 12 , NMR, MS |

| Dehydrogenation to 4 | Sulfur | 71.5% | X-ray crystallography |

Q. Which experimental models are standard for studying this compound’s carcinogenicity?

- Methodological Answer : In vivo models like C57B1 mice are widely used. Key considerations:

- Dose-dependent tumor induction : Studies often administer 3-methylthis compound (3-MC) subcutaneously, with tumor incidence monitored over 20–30 weeks .

- Immune modulation : Thymectomized models assess immune system interactions with carcinogen-induced sarcomas .

- Control groups : Include sham-operated animals to isolate thymectomy effects.

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to verify purity (>95% threshold).

- Spectroscopy : UV-Vis for detecting conjugated aromatic systems; IR for functional groups (e.g., methyl substituents).

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenic mechanisms of this compound across model systems?

- Methodological Answer : Contradictions (e.g., immune-mediated vs. direct DNA damage mechanisms) require:

- Triangulation : Compare data from in vitro (cell lines) and in vivo (mouse strains) models .

- Metabolic profiling : Use LC-MS to identify species-specific metabolites influencing toxicity .

- Systematic review frameworks : Apply Cochrane criteria to assess bias and synthesize evidence .

Q. What statistical designs are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism.

- Survival analysis : Kaplan-Meier plots for tumor latency periods; Cox proportional hazards models for risk stratification .

- Power calculations : Predefine sample sizes (e.g., ≥10 mice/group) to detect ≥30% effect sizes with 80% power .

Q. How can multi-omics approaches elucidate this compound’s molecular pathways?

- Methodological Answer : Integrate transcriptomics, proteomics, and metabolomics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.